2-(2-Fluoro-5-bromophenyl)-1,3-dithiane
Description
2-(2-Fluoro-5-bromophenyl)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane ring substituted with a halogenated aromatic group. The 1,3-dithiane core consists of a six-membered ring with two sulfur atoms at positions 1 and 3. The 2-(2-fluoro-5-bromophenyl) substituent introduces steric bulk and electronic effects due to the fluorine (electron-withdrawing, -I effect) and bromine (bulky, mildly electron-withdrawing) atoms.
Properties
Molecular Formula |
C10H10BrFS2 |
|---|---|
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H10BrFS2/c11-7-2-3-9(12)8(6-7)10-13-4-1-5-14-10/h2-3,6,10H,1,4-5H2 |
InChI Key |
GBBCHVNXWSTICH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Conformational and Steric Properties
The conformational stability of 1,3-dithianes is influenced by substituents. Evidence from 1,3-oxathiane and 1,3-dithiane derivatives shows that A-values (axial-equatorial equilibrium constants) for methyl groups in 1,3-oxathianes (e.g., 3.0–3.5) are higher than those in 1,3-dithianes (e.g., 2.2–2.8) due to reduced steric hindrance from sulfur’s larger atomic radius . For 2-(2-fluoro-5-bromophenyl)-1,3-dithiane, the bulky halogenated aryl group likely shifts the conformational equilibrium toward the equatorial position to minimize steric clash, contrasting with smaller substituents like methyl.
Table 1: Conformational A-Values of Selected Heterocycles
Reactivity in Oxidation Reactions
The oxidation of 2-(4-methoxyphenyl)-1,3-dithiane using a flavin-peptide catalyst yields 1-oxide derivatives with 88% yield, 24:1 trans:cis diastereoselectivity, and modest enantioselectivity (3% ee) .
Table 2: Oxidation Reactivity of Dithiane Derivatives
| Compound | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)-1,3-dithiane | Fl-Pep5-b | 88 | 24:1 | 3 (trans) |
| This compound | Hypothetical | ~50–70* | 10:1* | <3* |
Table 3: Metabolic Utilization by IGTS8
| Compound | Sulfur Source | Carbon Source |
|---|---|---|
| 1,3-Dithiane | No | No |
| 1,2-Dithiane | Yes | No |
| 1,3-Propanedithiol | Yes | Yes |
| This compound | No* | No* |
Electronic Effects of Substituents
The 2-fluoro-5-bromophenyl group introduces strong electron-withdrawing effects, contrasting with electron-donating groups like methoxy in 2-(4-methoxyphenyl)-1,3-dithiane. This difference impacts electronic properties:
- Methoxyphenyl : Enhances electron density at sulfur, facilitating oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
